Ethyl 3-aminoisonicotinate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 3-aminoisonicotinate involves reaction mechanisms that are intricate and yield compounds with specific molecular structures. Studies have explored various synthetic routes, including reactions that utilize ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and ethyl 2-methylsulfanyl-6-[(triphenylphosphoranylidene)amino]nicotinate as intermediates, showing evidence for polarized electronic structures despite their nearly identical molecular conformations (Cobo et al., 2008).
Molecular Structure Analysis
The molecular structure of ethyl 3-aminoisonicotinate derivatives has been a focus, with X-ray diffraction methods revealing insights into their crystallography. These studies provide data on bond lengths, angles, and crystal packing, contributing to a deeper understanding of the molecular conformation and its implications on reactivity and properties (Xing, 2010).
Chemical Reactions and Properties
Ethyl 3-aminoisonicotinate participates in various chemical reactions that highlight its reactivity and functional group compatibility. For example, the compound has been involved in reactions leading to the synthesis of complex structures, showcasing its versatility as a building block in organic synthesis. These reactions not only expand the utility of ethyl 3-aminoisonicotinate but also contribute to the development of new synthetic methodologies (Cong & Yao, 2006).
Physical Properties Analysis
The physical properties of ethyl 3-aminoisonicotinate, such as solubility, melting point, and crystalline structure, have been characterized through various analytical techniques. These properties are crucial for its handling and application in different chemical processes, influencing its behavior in reactions and the formation of desired products (Zhou et al., 2008).
Chemical Properties Analysis
Investigations into the chemical properties of ethyl 3-aminoisonicotinate reveal its reactivity towards nucleophiles and electrophiles, acid-base characteristics, and participation in coupling reactions. These studies are essential for understanding how ethyl 3-aminoisonicotinate can be utilized in synthetic chemistry and the development of new compounds with desired functionalities (Sapnakumari et al., 2014).
Scientific Research Applications
Ethyl 3-aminoisonicotinate has been used as an intermediate in the synthesis of various heterocyclic compounds, demonstrating its utility in organic synthesis. For instance, it has been employed in the synthesis of 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones (Eichler, Rooney, & Williams, 1976).
The compound has been involved in the synthesis of monoazo disperse dyes derived from nicotinic acid derivatives. This indicates its potential application in dye and pigment chemistry (Alnajjar, Alsaiedi, & El-Apasery, 2013).
Ethyl 3-aminoisonicotinate has also been used in the synthesis of cyclometalated platinum(II) complexes. These complexes have potential applications in the field of photophysics and materials science due to their unique structural and electronic properties (Fuertes et al., 2012).
Another application includes its use in organic chemistry for the synthesis of functionalized tetrahydropyridines. This demonstrates its versatility as a building block for more complex organic molecules (Zhu, Lan, & Kwon, 2003).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-aminopyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFLTHWDFNLOTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371309 | |
Record name | ethyl 3-aminoisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-aminoisonicotinate | |
CAS RN |
14208-83-4 | |
Record name | ethyl 3-aminoisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-Aminoisonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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